Methyl 3,5-diaminobenzoate
Description
Overview of Aminobenzoate Derivatives in Organic Synthesis and Materials Science
Aminobenzoic acids and their derivatives are a class of aromatic compounds that are important in a variety of applications, including dyes, food additives, and pharmaceuticals. mdpi.com These compounds consist of a benzene (B151609) ring substituted with both an amino group and a carboxyl group. fishersci.com Their versatile nature allows them to be used as building blocks for more complex molecules. researchgate.netnih.gov
In the realm of organic synthesis , aminobenzoate derivatives are utilized as starting materials for the creation of a wide range of organic molecules. fishersci.com They can undergo various chemical reactions, such as esterification, amidation, and diazotization, to introduce new functional groups and build molecular complexity. tandfonline.commdpi.com For instance, the amino group can be modified to form amides or Schiff bases, while the carboxylic acid group can be converted into esters or other derivatives. mdpi.com
In materials science , aminobenzoate derivatives are of interest for the development of novel materials with specific properties. Aromatic polyamides, for example, which can be synthesized from aminobenzoic acid monomers, are key components of heat- and impact-resistant fabrics. nih.gov The rigid structure of the benzene ring combined with the reactive amino and carboxyl groups allows for the formation of polymers and other materials with unique characteristics. nih.govkfupm.edu.sa
Significance of Methyl 3,5-diaminobenzoate as a Research Intermediate
This compound is a significant intermediate in chemical research, primarily used in organic synthesis. fishersci.cafishersci.fithermofisher.comfishersci.fi Its structure, featuring two reactive amino groups and a methyl ester, makes it a valuable building block for the synthesis of more complex molecules.
One notable application of this compound is in the development of polyamide thin film composite membranes for desalination. kfupm.edu.sa In this context, the methyl ester group serves to "mask" the carboxylic acid group of 3,5-diaminobenzoic acid, which would otherwise hinder the polymerization process. This allows for the formation of a dense polyamide layer, which can then be modified to create a membrane with specific filtration properties. kfupm.edu.sa The resulting membranes have shown promise in the preferential rejection of sulfate (B86663) ions from water. kfupm.edu.sa
The compound's utility as an intermediate stems from its ability to participate in a variety of chemical reactions, leading to the formation of diverse molecular architectures.
Historical Context of Research on this compound and its Analogues
Research into aminobenzoic acids and their derivatives has a long history, driven by their wide range of biological activities and applications. researchgate.net Early research focused on understanding the fundamental properties and reactions of these compounds. Over time, the focus has expanded to include their use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. fishersci.com
The study of aminobenzoic acid derivatives has led to the development of various synthetic methodologies. For example, methods have been developed for the efficient synthesis of N-alkyl and O-alkyl derivatives of 4-aminobenzoic acid. tandfonline.com
More recently, research has explored the use of aminobenzoic acid derivatives in advanced applications. For instance, their role in the catalytic center of the ribosome has been investigated to understand the mechanisms of protein synthesis. nih.govacs.org Additionally, the biosynthesis of aminobenzoic acid and its derivatives is being explored as a more environmentally friendly alternative to traditional chemical synthesis methods. mdpi.com
The crystal structure of this compound was determined in 2022, providing detailed insights into its molecular geometry and intermolecular interactions. researchgate.net This fundamental knowledge is crucial for understanding its reactivity and for designing new materials and molecules based on its structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426654 | |
| Record name | Methyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-55-9 | |
| Record name | Methyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthesis Pathways of Methyl 3,5-diaminobenzoate
Esterification of 3,5-Diaminobenzoic Acid
Esterification of 3,5-diaminobenzoic acid with methanol (B129727) is a direct method for producing this compound. This process can be accomplished through several catalytic methods.
A common method for the synthesis of this compound is the acid-catalyzed esterification of 3,5-diaminobenzoic acid. This reaction typically involves heating the acid in methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tcu.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, excess methanol is often used. libretexts.orgyoutube.com
A general procedure involves dissolving 3,5-diaminobenzoic acid in methanol, followed by the careful addition of concentrated sulfuric acid. The mixture is then refluxed for a specific duration to ensure the completion of the reaction. tcu.edu After cooling, the reaction mixture is typically poured into water, and the pH is adjusted to be basic, often by adding a solution like sodium carbonate, which neutralizes the excess acid and causes the precipitation of the crude ester. libretexts.org The solid product can then be collected by filtration and purified, for instance, by recrystallization. libretexts.orgnih.gov
Table 1: Conditions for Acid-Catalyzed Esterification
| Reactant | Alcohol | Catalyst | Conditions | Product |
| 3,5-Diaminobenzoic Acid | Methanol | Concentrated H₂SO₄ | Reflux | This compound |
| p-Aminobenzoic Acid | Ethanol | Concentrated H₂SO₄ | Reflux | Ethyl p-aminobenzoate (Benzocaine) |
This table presents typical conditions for Fischer esterification, a type of acid-catalyzed esterification.
An alternative to direct acid-catalyzed esterification involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride. This two-step process begins with the reaction of 3,5-diaminobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 3,5-diaminobenzoyl chloride. masterorganicchemistry.com This intermediate is highly reactive and readily undergoes esterification upon treatment with methanol. This method can often provide higher yields and may not require the same equilibrium-driving conditions as direct esterification.
A widely used method for preparing esters from carboxylic acids is through the use of thionyl chloride (SOCl₂) and an alcohol, in this case, methanol. commonorganicchemistry.com In this one-pot procedure, 3,5-diaminobenzoic acid is treated with thionyl chloride in anhydrous methanol. The reaction is typically initiated at a low temperature (e.g., 0–5 °C) and then brought to reflux. commonorganicchemistry.com Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn reacts with the carboxylic acid. The reaction proceeds through the formation of a reactive acid chloride intermediate, which is immediately esterified by the methanol present in the reaction mixture. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Reduction of Methyl 3,5-Dinitrobenzoate (B1224709)
Another major synthetic route to this compound involves the reduction of the nitro groups of methyl 3,5-dinitrobenzoate. prepchem.comresearchgate.net This method is advantageous as the starting dinitro compound can be readily prepared by the nitration of benzoic acid followed by esterification. dissertationtopic.net
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. sciencemadness.org In this process, methyl 3,5-dinitrobenzoate is dissolved in a suitable solvent, such as methanol or ethyl acetate, and subjected to hydrogen gas in the presence of a metal catalyst. prepchem.comnih.gov Palladium on activated carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. prepchem.comdissertationtopic.netgoogle.com
The reaction is typically carried out at room temperature and can be conducted at atmospheric or elevated hydrogen pressure. prepchem.comsciencemadness.org The progress of the reaction can be monitored by observing the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration, and the product, this compound, is isolated from the reaction mixture. This method often results in high yields and purity. researchgate.netsciencemadness.org
Table 2: Catalytic Hydrogenation of Nitro Compounds
| Starting Material | Catalyst | Solvent | Pressure | Temperature | Product | Yield |
| Methyl 4-(N-methylacetamido)-3,5-dinitrobenzoate | Pd/C | Methanol | Normal | Room Temp | Methyl 3,5-diamino-4-(N-methylacetamido)-benzoate | - |
| 3,5-Dinitrobenzoic acid | Pd/C | Water/NaOH | 3-4 MPa | 50-60 °C | 3,5-Diaminobenzoic acid | >95% |
| 3,5-Dinitrobenzoic acid | Pd/C | Sodium solution | 2 MPa | 70 °C | 3,5-Diaminobenzoic acid | 95.7% |
This table shows various conditions and yields for the catalytic hydrogenation of related nitro compounds, demonstrating the versatility of the Pd/C catalyst system.
Derivatization and Functionalization Reactions
The reactivity of this compound is primarily centered around its two principal functional groups: the amino groups and the ester group. These sites allow for a variety of derivatization and functionalization reactions.
The two amino groups on the aromatic ring are nucleophilic and are the primary sites for a multitude of chemical transformations.
The amino groups of this compound can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. These reactions lead to N-alkylation of the amino groups. The general mechanism for these reactions is consistent with nucleophilic aromatic substitution, where the amine acts as the nucleophile. libretexts.org The reaction conditions, including the choice of solvent and base, can be optimized to control the degree of substitution. For instance, selective N-methylation can be achieved using dimethyl carbonate over certain catalysts. nih.gov
The general scheme for nucleophilic substitution at the amino groups is as follows:
Reactants: this compound, Alkyl Halide (R-X)
Product: N-alkylated this compound derivative
Conditions: Typically requires a base to neutralize the generated acid (HX).
It's important to note that over-alkylation can be a challenge, potentially leading to mixtures of mono- and di-substituted products at each amino group. nih.gov
The amino groups of this compound can react with isocyanates to form N-alkylurea derivatives. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. researchgate.net This transformation is particularly useful in the synthesis of organogelators and other materials where hydrogen bonding plays a crucial role. nih.gov For example, derivatives of 3,5-diaminobenzoate with N-alkylurea functionalities have been shown to form gels in a variety of organic solvents. nih.gov
The reaction to form N-alkylurea functionalities can be summarized as follows:
Table 1: Formation of N-alkylurea from this compound| Reactant 1 | Reactant 2 | Product Functionality | Key Feature |
|---|---|---|---|
| This compound | Alkyl Isocyanate (R-N=C=O) | N,N'-bis(alkylurea) derivative | Formation of strong hydrogen-bonding urea (B33335) groups. |
Data sourced from references researchgate.netnih.gov.
This compound serves as a key monomer in the synthesis of polyamides. The two amino groups can react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, through a polycondensation reaction to form amide linkages. tandfonline.com This process, often carried out via direct polycondensation, results in the formation of aromatic polyamides with specific properties determined by the structure of the dicarboxylic acid used. tandfonline.com These polymers can exhibit excellent thermal and mechanical properties. vot.pl The ester group on the diamine monomer can be retained in the final polymer, offering a site for further modification, or it can be hydrolyzed. In the context of membrane science, using this compound instead of its parent acid, 3,5-diaminobenzoic acid, is advantageous for interfacial polymerization because the ester group facilitates the diffusion of the monomer into the organic phase, which is necessary for polyamide film growth. kfupm.edu.sa
Table 2: Polyamide Synthesis using this compound
| Diamine Monomer | Co-monomer | Polymer Type | Linkage Formed |
|---|---|---|---|
| This compound | Aromatic Dicarboxylic Acid | Aromatic Polyamide | Amide (-CO-NH-) |
Data sourced from references tandfonline.comvot.plkfupm.edu.sa.
The 1,3-arrangement of the amino groups in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, although it is not a classic ortho-diamine. For the synthesis of benzimidazoles, an o-phenylenediamine (B120857) is typically required. nih.govsemanticscholar.org The condensation of an o-phenylenediamine with a carboxylic acid or its derivative is a common method known as the Phillips-Ladenburg reaction. semanticscholar.org While this compound itself cannot directly form a benzimidazole (B57391) ring due to the meta-positioning of its amino groups, its isomers, such as methyl 3,4-diaminobenzoate, are ideal substrates for this transformation. prepchem.com The reaction involves the condensation of the diamine with a carbonyl compound, often in the presence of an acid catalyst, to form the imidazole (B134444) ring fused to the benzene (B151609) ring. nih.govacs.orgtandfonline.com Various reagents, including aldehydes and formic acid, can be used as the source of the second carbon atom of the imidazole ring. tandfonline.comorganic-chemistry.org
The methyl ester group of this compound is also susceptible to chemical modification, most notably through hydrolysis.
Hydrolysis of the methyl ester to the corresponding carboxylic acid (3,5-diaminobenzoic acid) can be achieved under either acidic or basic conditions. tib.eu Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt. tib.eulibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. This reaction is often driven to completion by the formation of the stable carboxylate anion. libretexts.org The hydrolysis rate is influenced by factors such as pH and temperature. oieau.fr The resulting 3,5-diaminobenzoic acid is a valuable monomer for synthesizing hyperbranched polyamides and other polymers. vot.plresearchgate.net In some applications, such as the fabrication of desalination membranes, the methyl ester is intentionally hydrolyzed in-situ after polymerization to introduce carboxylic acid groups into the polymer structure, which can enhance properties like permeate flux. kfupm.edu.sa
Another reaction involving the ester group is the conversion to a methyl ester using diazomethane, although this is more relevant for the synthesis of this compound from 3,5-diaminobenzoic acid rather than a reaction of the ester itself. libretexts.orgyoutube.com
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 3,5-diaminobenzoate, both ¹H and ¹³C NMR provide definitive evidence for its atomic connectivity and chemical environment.
¹H NMR Analysis and Signal Assignment
The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays distinct signals corresponding to each type of proton in the molecule. rsc.org The aromatic protons appear as two separate signals due to their unique positions on the benzene (B151609) ring. The two protons at positions C4 and C6 are chemically equivalent and appear as a doublet, while the single proton at C2 appears as a triplet. The amine (-NH₂) protons and the methyl (-CH₃) protons of the ester group are also clearly resolved.
A study provided specific chemical shift values (δ) for these protons, measured on a 500 MHz spectrometer in DMSO-d₆. rsc.org The two protons at positions 4 and 6 of the aromatic ring (H-4/H-6) resonate at 6.43 ppm as a doublet. rsc.org The single proton at position 2 (H-2) shows a signal at 6.02 ppm as a triplet. rsc.org The four protons of the two amine groups appear as a broad singlet at 4.99 ppm, and the three protons of the methyl ester group give a sharp singlet at 3.74 ppm. rsc.org
Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d₆ rsc.org
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-4, H-6 | 6.43 | Doublet (d) | 2.1 | 2H |
| H-2 | 6.02 | Triplet (t) | 2.1 | 1H |
| -NH₂ | 4.99 | Singlet (s) | - | 4H |
| -OCH₃ | 3.74 | Singlet (s) | - | 3H |
¹³C NMR Analysis and Signal Assignment
The ¹³C NMR spectrum further confirms the carbon framework of the molecule. In DMSO-d₆, the spectrum shows five distinct signals, corresponding to the different carbon environments within the molecule. rsc.org These include the carbonyl carbon of the ester, the four unique carbons of the aromatic ring, and the methyl carbon.
The assignments, recorded on a 126 MHz spectrometer, are as follows: The carbonyl carbon (C=O) of the ester group shows a signal at 167.27 ppm. rsc.org The carbon atom attached to the ester group (C-1) resonates at 130.54 ppm. rsc.org The two carbons bearing the amino groups (C-3/C-5) are found at 149.38 ppm. rsc.org The remaining aromatic carbons (C-2, C-4, C-6) produce signals at 103.67 ppm and 103.64 ppm. rsc.org The methyl carbon of the ester appears at 51.53 ppm. rsc.org
Interactive Data Table: ¹³C NMR Spectral Data for this compound in DMSO-d₆ rsc.org
| Signal Assignment | Chemical Shift (δ) in ppm |
| C=O (Ester) | 167.27 |
| C-3, C-5 (Ar-NH₂) | 149.38 |
| C-1 (Ar-COOCH₃) | 130.54 |
| C-2, C-4, C-6 (Ar-H) | 103.67, 103.64 |
| -OCH₃ | 51.53 |
Solid-State NMR (e.g., CP-MAS ¹³C NMR)
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) offer crucial information about the molecule's structure in the crystalline state. acs.org This method is particularly useful for studying polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. acs.org
CP/MAS NMR works by transferring magnetization from abundant spins, like protons (¹H), to dilute spins, such as ¹³C, enhancing the signal of the less sensitive nucleus. acs.org Magic-angle spinning, in turn, averages out anisotropic interactions that would otherwise lead to broad, unresolvable peaks in a static solid sample. acs.org
Although specific CP/MAS ¹³C NMR data for this compound is not widely available in the literature, its known crystalline nature suggests that this technique would be highly valuable. researchgate.net Analysis via solid-state NMR could reveal non-equivalence of carbon atoms that appear identical in solution, providing deeper insight into the unit cell structure and the effects of hydrogen bonding and π-π stacking in the solid phase.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
The FT-IR spectrum of this compound provides clear evidence of its key functional groups. A detailed spectral analysis shows multiple distinct absorption bands. rsc.org
The N-H stretching vibrations of the two primary amine groups (-NH₂) are prominent in the high-frequency region, appearing as a set of bands at 3381 cm⁻¹, 3308 cm⁻¹, and 3212 cm⁻¹. rsc.org The presence of multiple peaks is characteristic of the symmetric and asymmetric stretching modes of primary amines. The C-H stretching of the aromatic ring and the methyl group are observed at 3021 cm⁻¹, 2946 cm⁻¹, and 2842 cm⁻¹. rsc.org
The strong absorption at 1703 cm⁻¹ is definitively assigned to the C=O stretching of the ester functional group. rsc.org Aromatic C=C ring stretching vibrations are found at 1598 cm⁻¹. rsc.org Further fingerprinting absorptions include bands at 1463, 1434, 1352, and 1293 cm⁻¹, which correspond to various bending and stretching vibrations, including C-O and C-N bonds. rsc.org The positions and broadness of the N-H and C=O bands are indicative of intermolecular hydrogen bonding, a significant feature in the crystal structure of related diaminobenzoic acids. researchgate.netresearchgate.net
Interactive Data Table: FT-IR Absorption Bands for this compound rsc.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3381, 3308, 3212 | N-H Stretch | Primary Amine (-NH₂) |
| 3021, 2946, 2842 | C-H Stretch | Aromatic & Aliphatic |
| 1703 | C=O Stretch | Ester |
| 1598 | C=C Stretch | Aromatic Ring |
| 1463, 1434, 1352, 1293 | Fingerprint Region (C-O, C-N stretch, etc.) | Various |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a common technique used. umons.ac.be
The analysis confirms the molecular formula C₈H₁₀N₂O₂. The molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 166.18 g/mol . High-resolution mass spectrometry (HRMS) would show a more precise mass.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.
Single Crystal X-ray Diffraction analysis of this compound involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, revealing the precise location of each atom. This ultimately elucidates the complete molecular structure, confirming the connectivity of the methyl ester and the two amino groups to the benzene ring.
Studies have shown that this compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at 90° angles to each other. The specific space group identified is Pbca. The unit cell is the basic repeating block of the crystal lattice, and its dimensions for this compound have been determined.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimension (a) | 11.0571 Å |
| Unit Cell Dimension (b) | 8.1172 Å |
| Unit Cell Dimension (c) | 17.6080 Å |
Data sourced from crystallographic studies.
The crystal packing of this compound is stabilized by a network of intermolecular interactions. The amino (-NH₂) and ester (-COOCH₃) functional groups are key to forming these connections. mdpi.com
Hydrogen Bonding: The two amino groups act as hydrogen bond donors, while the carbonyl oxygen of the ester group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. This allows for the formation of an extensive network of intermolecular hydrogen bonds, which play a crucial role in the stability and arrangement of the molecules in the crystal lattice.
π-π Stacking: The aromatic benzene ring of the molecule facilitates π-π stacking interactions. nih.gov In the crystal structure, adjacent molecules can arrange themselves in a parallel or offset fashion, allowing their electron-rich π-systems to interact, further stabilizing the solid-state structure. chemrxiv.orgresearchgate.net These interactions are a common feature in the crystal engineering of aromatic compounds. ucl.ac.uk
Elemental Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to assess the sample's purity.
For this compound, with the molecular formula C₈H₁₀N₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 166.18 g/mol . nih.govfishersci.fi
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 57.82% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.85% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.26% |
| Total | 166.18 | 100.00% |
Experimental elemental analysis of a pure sample of this compound should yield percentage values that are in close agreement with these theoretical calculations.
Optical Polarimetry
Optical polarimetry is a technique used to measure the rotation of plane-polarized light by a substance. This phenomenon, known as optical activity, is a characteristic property of chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org Compounds that can rotate plane-polarized light are termed optically active, while those that cannot are optically inactive. libretexts.org
The structural analysis of this compound reveals that the molecule is achiral. Its molecular structure possesses a plane of symmetry that bisects the molecule through the methyl ester group and the benzene ring. The presence of this internal plane of symmetry means that the molecule is superimposable on its mirror image.
Because it is an achiral compound, this compound is optically inactive. libretexts.org It does not rotate the plane of plane-polarized light. Therefore, its specific rotation value is zero. This is a definitive characteristic based on its molecular symmetry, and as such, experimental polarimetry studies are generally not conducted on this compound for the purpose of measuring optical rotation.
The InChIKey for this compound, IYWLDOMAEQHKJZ-UHFFFAOYSA-N, also indicates its achiral nature through the final "N" segment, which denotes a standard, non-stereoisomeric structure. nih.govsigmaaldrich.com
Research Applications in Materials Science and Polymer Chemistry
Polymer Synthesis and Characterization
The compound's bifunctional nature, with two nucleophilic amino groups, makes it an ideal monomer for step-growth polymerization processes. It is frequently used as a primary or secondary intermediate in the synthesis of polymers and resins, contributing to the development of advanced materials. fishersci.fi
Methyl 3,5-diaminobenzoate serves as a key precursor in the manufacture of specialized polymers. Its structure is an esterified version of 3,5-diaminobenzoic acid (DABA). While DABA is an attractive monomer due to its additional carboxylic group, this same group can impede its diffusion during certain polymerization processes, such as interfacial polymerization, leading to poor polymer growth. researchgate.net To overcome this, the carboxylic group is "masked" through methyl esterification to yield this compound. This modification allows for the successful formation of a dense polymer layer, which can then be potentially modified to expose the carboxylic functionality. researchgate.net
The diamine structure of this compound makes it a suitable monomer for the synthesis of polyamides and, by extension, a candidate for polyimide synthesis, which are classes of high-performance polymers known for their thermal stability and mechanical strength.
A notable application of this compound is in the fabrication of polyamide thin-film composite (TFC) membranes for desalination. researchgate.net In a process known as interfacial polymerization, an aqueous solution of the diamine monomer (this compound, referred to as N-DABA in the study) is reacted with an organic solution of a crosslinking agent, typically trimesoyl chloride (TMC). This reaction forms an ultrathin, dense polyamide layer on a porous support material.
Research has demonstrated the successful fabrication of a TFC membrane using this compound and TMC (N-DABA/TMC). This membrane exhibited a high rejection of sulfate (B86663) ions (Na₂SO₄) of approximately 96% with a permeate flux of 25.7 L m⁻² h⁻¹ at 20 bar. researchgate.net This indicates the formation of a dense and selective polyamide active layer, a feat not achievable with the unesterified 3,5-diaminobenzoic acid due to its poor diffusion characteristics. researchgate.net
| Membrane Type | Reactant Monomers | Na₂SO₄ Rejection (%) | Permeate Flux (L m⁻² h⁻¹) @ 20 bar | Normalized Flux (Antifouling) |
|---|---|---|---|---|
| N-DABA/TMC | This compound + Trimesoyl Chloride | ~96.0 | 25.7 | 0.88 |
| m-N-DABA/TMC | Partially Hydrolyzed this compound + Trimesoyl Chloride | ~94.7 | 51.4 | 0.73 |
Substituents on the monomer play a critical role in defining the final properties of a polymer. In the case of this compound, the methyl ester group is a pivotal substituent. Its primary function is to enable the polymerization process by masking the carboxylic acid's inhibitory effect on monomer diffusion. researchgate.net
Furthermore, this ester group can be chemically modified in-situ. In one study, a basic hydrolysis approach was used to partially convert the methyl ester groups back into carboxylic acid groups on the formed membrane (termed m-N-DABA/TMC). This modification had a profound impact on membrane properties. While the salt rejection slightly decreased to 94.7%, the permeate flux nearly doubled to 51.4 L m⁻² h⁻¹, demonstrating a significant enhancement in water permeability. researchgate.net This highlights how a substituent can be used not only to facilitate polymerization but also to tune the final performance characteristics of the material. The presence of these groups also enhanced the antifouling properties of the membranes. researchgate.net
While interfacial polymerization is a common method, molecular layer-by-layer (mLbL) deposition offers a more controlled, stepwise alternative for building polymer films. Research into this technique has utilized the parent compound, 3,5-diaminobenzoic acid (BA), with trimesoyl chloride (TMC) to create highly permeable reverse osmosis membranes. The mLbL process, which involves the sequential deposition of the monomers in good solvents, facilitates a higher cross-link density compared to traditional interfacial polymerization. This improved control over the film structure leads to superior salt rejection. The technique underscores the potential for creating highly tailored membrane structures by precisely controlling the assembly of monomers like the DABA family.
The amine functionality of this compound and its parent acid lends itself to the development of crosslinked resins for various applications, including as adsorbents or as curing agents. While diamines are essential for forming linear polymer chains, they can also participate in creating three-dimensional, crosslinked networks. threebond.co.jp
A study focused on the parent compound, 3,5-diaminobenzoic acid, demonstrated its use in synthesizing a novel crosslinked porous polyamine resin. researchgate.net This resin was developed for the efficient adsorption of both cationic and anionic dyes from aqueous solutions, showcasing its utility in environmental remediation. The resin exhibited high thermal stability and a significant surface area, with impressive maximum adsorption capacities for dyes like Methylene Blue and Congo Red. researchgate.net Additionally, a patent has described the use of alkyl 3,5-diaminobenzoates as hardeners for epoxy resins, where the amine groups react with epoxy groups to form a rigid, crosslinked thermoset material. google.com
Development of Polyamides and Polyimides
Gelator Applications
The ability of low-molecular-mass compounds to self-assemble and immobilize solvents, forming thermally reversible gels, is a significant area of research. This compound derivatives have been explored as effective organogelators.
Organogelator Design and Properties
Low-molecular-mass organogelators (LMWGs) function by forming extensive three-dimensional networks through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which trap solvent molecules. researchgate.net The design of effective gelators often involves creating a delicate balance between insolubility and high solubility of the gelator in the solvent. nih.gov If the intermolecular interactions are too strong, the compound precipitates, while weak interactions lead to simple dissolution. nih.gov
Derivatives of this compound have been successfully designed as LMWGs. Specifically, valine-containing 3,5-diaminobenzoate derivatives have demonstrated significant organogelating properties. nih.gov The planar structure of the diaminobenzoate core, combined with its capacity for hydrogen bonding via the amino groups, provides a solid foundation for self-assembly. nih.gov By attaching other molecular motifs, such as amino acids and alkyl chains, researchers can fine-tune the intermolecular forces to achieve effective gelation in various organic solvents. nih.govnih.gov
The properties of these gels, such as their thermal stability and the minimum concentration required for gelation, are critical metrics for their potential applications. nih.gov
Table 1: Gelation Properties of Valine-Based 3,5-Diaminobenzoate Derivatives
| Compound (Alkyl Chain Length) | Minimum Gelation Concentration (MGC, % w/v) | Gel-Sol Transition Temperature (T_g, °C) | Compatible Solvents |
|---|---|---|---|
| n = 10 | 1.8 | 79 | Benzyl alcohol, DMSO |
| n = 12 | 1.5 | 113 | Toluene, o-xylene |
| n = 20 | 0.9 | 135 | Cyclohexane, 1,4-dioxane |
Data sourced from research on valine-based 3,5-diaminobenzoate derivatives, illustrating how alkyl chain length affects gelation properties. nih.gov
Influence of Substituent Modifications on Gelation Properties
Subtle changes to the molecular structure of an organogelator can lead to substantial modifications in its gelating capabilities. nih.gov Research into 3,5-diaminobenzoate derivatives has shown that strategic substituent modifications are a powerful tool for expanding and improving their function.
A key study involved replacing a protecting group on the valine moiety of a 3,5-diaminobenzoate gelator with N-alkylurea functionalities. nih.gov This modification significantly broadened the range of solvents the compounds could gel, which was previously limited to aromatic solvents. The new derivatives were capable of gelling alicyclic hydrocarbons, alcohols, and polar solvents like DMSO and DMF. nih.gov
Furthermore, the length of the appended N-alkylurea chain was found to directly influence gelation power and thermal stability. It was observed that a longer N-alkylurea chain resulted in a lower minimum gelation concentration (MGC) and a higher gel-sol transition temperature (T_g), indicating improved gelation efficiency and greater thermal stability. nih.gov This enhancement is attributed to increased hydrophobic interactions between the gelator molecules, which aids the self-assembly process while preventing the overly ordered packing that leads to crystallization. nih.gov
Coordination Chemistry
The functional groups present on the this compound ring make it a candidate for use in coordination chemistry, where molecules known as ligands bind to a central metal ion to form a coordination complex.
Ligand in Coordination Compound Synthesis
This compound possesses two primary nitrogen donor atoms from its amino groups and oxygen donor atoms in its methyl ester group, making it a potential chelating ligand. The spatial arrangement of the two amino groups on the aromatic ring is particularly suitable for forming stable complexes with metal ions. orientjchem.org While direct studies of this compound as a simple ligand are not extensively detailed, the broader class of 3,5-disubstituted aminophenols and related structures are recognized as versatile building blocks for more complex, multi-dentate ligands. Current time information in Bangalore, IN. For instance, 3',5'-diamino-substituted nucleosides have been used to create chiral salen-type ligands that form stable coordination compounds with copper(II). orientjchem.org This demonstrates the principle that the 3,5-diamino configuration is a valuable motif in the design of effective chelating agents for transition metals. orientjchem.org
Studies on Triorganotin Derivatives
Organotin compounds, characterized by a covalent bond between tin and carbon atoms, have a rich coordination chemistry. Triorganotin(IV) derivatives, with the general formula R₃SnX, typically form complexes with four or five-coordinate geometries, often adopting distorted tetrahedral or trigonal-bipyramidal structures. nih.gov The specific geometry is influenced by the nature of the organic groups (R) on the tin and the coordinating ligand (X). researchgate.netnih.gov
While organotin complexes with various ligands, such as amino acids and dithiocarbamates, have been synthesized and studied, specific research detailing the synthesis and characterization of triorganotin derivatives of this compound is not prominent in available literature. nih.govnih.gov Based on the established reactivity of organotin halides with amine and carboxylate ligands, it is plausible that this compound could react to form such derivatives, but dedicated studies on these specific compounds are not widely reported.
Advanced Materials Development
The unique reactivity of this compound, particularly the strategic placement of its amino groups, has been leveraged in the development of advanced functional materials.
One of the most significant applications is in the fabrication of high-performance polyamide thin-film composite membranes for water desalination. In this process, this compound serves as an amine monomer that reacts with an acyl chloride (like trimesoyl chloride) in a process called interfacial polymerization. The use of this compound is a solution to a challenge posed by its parent compound, 3,5-diaminobenzoic acid. The free carboxylic acid group on the parent compound hinders its diffusion during polymerization, preventing the formation of a dense polyamide layer. By masking the carboxylic acid as a methyl ester, this compound can diffuse effectively and participate in the polymerization to form a robust membrane.
After the membrane is formed, the methyl ester group can be partially hydrolyzed back into a carboxylic acid. This post-fabrication modification dramatically improves the membrane's performance by increasing its hydrophilicity. Research has shown that this technique can nearly double the water permeate flux while maintaining high salt rejection rates.
Table 2: Performance of Desalination Membranes Fabricated with this compound
| Membrane Type | Sulfate (Na₂SO₄) Rejection | Permeate Flux (at 20 bar) | Key Feature |
|---|---|---|---|
| N-DABA/TMC | ~96% | ~25.7 L m⁻² h⁻¹ | Standard membrane with methyl ester group intact. |
| m-N-DABA/TMC | ~94.7% | ~51.4 L m⁻² h⁻¹ | Modified membrane with partially hydrolyzed methyl ester group. |
Comparison of membrane performance before (N-DABA/TMC) and after (m-N-DABA/TMC) in-situ hydrolysis of the methyl ester group.
Membrane Technology (e.g., Reverse Osmosis, Nanofiltration)
This compound is a key component in the fabrication of polyamide thin-film composite (TFC) membranes, which are widely used in desalination and water purification processes like reverse osmosis and nanofiltration. The performance of these membranes can be tailored by modifying the chemical structure of the monomers used in their synthesis.
In the context of membrane technology, the parent compound, 3,5-diaminobenzoic acid, presents a challenge. While its additional carboxylic group is attractive for creating membranes with enhanced properties, it hinders the diffusion of the molecule during the interfacial polymerization process, which is crucial for forming the polyamide active layer. To overcome this, the carboxylic group is masked through methyl esterification, resulting in this compound (referred to as N-DABA in some research). This modification allows for the formation of a dense polyamide active layer when reacted with trimesoyl chloride (TMC). kfupm.edu.sa
Research has demonstrated the effectiveness of membranes synthesized using this compound. In one study, two types of membranes were fabricated: one using this compound as is (N-DABA/TMC) and another where the methyl ester group was partially hydrolyzed back to a carboxylic acid in-situ (m-N-DABA/TMC). kfupm.edu.sa
The desalination performance of these membranes was evaluated, showing significant potential for water treatment applications. The N-DABA/TMC membrane exhibited a high rejection of sulfate ions (SO₄²⁻) of approximately 96% with a permeate flux of 25.7 L m⁻² h⁻¹ at an operating pressure of 20 bar. The m-N-DABA/TMC membrane, with the partially hydrolyzed ester groups, showed a slightly lower sulfate rejection of around 94.7%, but a significantly enhanced permeate flux of 51.4 L m⁻² h⁻¹, nearly double that of the N-DABA/TMC membrane under the same conditions. kfupm.edu.sa
Furthermore, these membranes demonstrated improved anti-fouling properties, which is a critical factor for the longevity and efficiency of membranes in practical applications. kfupm.edu.sa
Below is a data table summarizing the performance of these membranes.
| Membrane Type | Sulfate Rejection (Na₂SO₄) | Permeate Flux (L m⁻² h⁻¹ at 20 bar) |
| N-DABA/TMC | ~96% | 25.7 |
| m-N-DABA/TMC | ~94.7% | 51.4 |
Data sourced from Separation and Purification Technology. kfupm.edu.sa
Adsorbents for Environmental Remediation
Information regarding the specific application of this compound in the synthesis of adsorbents for environmental remediation is not extensively available in the reviewed scientific literature. While polymers containing amine and carboxylic acid functionalities are generally explored for their potential to adsorb heavy metals and other pollutants from water, specific research detailing the use of polymers derived from this compound for this purpose is not prominent. The focus of its application in materials science appears to be predominantly in the area of membrane technology.
Biomedical and Pharmaceutical Research Applications
Drug Design and Synthesis Precursor
Methyl 3,5-diaminobenzoate serves as a crucial starting material or intermediate in the synthesis of a wide array of organic compounds. fishersci.fifishersci.fithermofisher.com Its utility stems from the reactivity of its amino and ester functional groups, which can participate in various chemical reactions to build more complex molecular architectures.
One notable application is in the development of specialized materials for biomedical applications. For instance, its precursor, 3,5-diaminobenzoic acid (DABA), is of interest for creating membranes with additional carboxylic groups. However, the carboxylic group in DABA hinders its diffusion during interfacial polymerization, a key process in membrane formation. To overcome this, the carboxylic group is masked through methyl esterification to yield this compound (N-DABA). This allows for the successful formation of a dense polyamide active layer, which can then be modified for specific applications like desalination. kfupm.edu.sa
The synthesis of this compound itself is typically achieved through the esterification of 3,5-diaminobenzoic acid.
Investigation of Therapeutic Applications
The structural motifs present in this compound are found in various biologically active compounds. This has prompted research into the therapeutic potential of its derivatives in a range of diseases.
While direct studies on the antimicrobial properties of this compound are limited, research on structurally related compounds has shown promising results. For example, novel methyl anthranilate-based organodiselenide hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov One such compound, methyl 2-amino-5-(methylselanyl) benzoate (B1203000), demonstrated significant antibacterial activity against E. coli and S. aureus, and its antifungal activity was comparable to the standard drug clotrimazole. nih.gov
Another area of research has focused on substituted diamines, which have shown rapid bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Substituted 5-methylbenzo[c]phenanthridinium derivatives have also been synthesized and shown to have significant antimicrobial activity against multidrug-resistant strains of S. aureus and E. faecalis. nih.gov
Table 1: Antimicrobial Activity of a Methyl Anthranilate Derivative
| Compound | Target Microbe | Activity |
|---|---|---|
| Methyl 2-amino-5-(methylselanyl) benzoate | E. coli | IA% = 91.3% |
| Methyl 2-amino-5-(methylselanyl) benzoate | S. aureus | IA% = 90.5% |
| Methyl 2-amino-5-(methylselanyl) benzoate | C. albicans | IA% = 100% (comparable to clotrimazole) |
IA% denotes the inhibition of activity percentage. nih.gov
The potential of compounds related to this compound in cancer therapy is an active area of investigation. Organodiselenide-tethered methyl anthranilates have been evaluated for their antitumor potential against liver and breast carcinoma cell lines. nih.gov One derivative, methyl 2-amino-5-(methylselanyl) benzoate, was found to be highly cytotoxic to HepG2 (liver cancer) cells, with an IC50 value of 3.57 ± 0.1 µM, which was more potent than the conventional anticancer drug Adriamycin (IC50 = 4.50 ± 0.2 µM). nih.gov
Furthermore, a study on the secondary metabolites from the lichen Parmotrema tinctorum identified a derivative, methyl-2,4-dihydroxy-6-methylbenzoate, which exhibited potent apoptotic and anti-angiogenesis effects. nih.gov This compound significantly reduced the viability of cancer cells with IC50 values ranging from 1.2 to 12.8 μg/ml. nih.gov The development of 2,4-diamino-1,3,5-triazine analogues of methotrexate, a well-known anticancer drug, has also been explored, showing potential antitumor activity. researchgate.net
Table 2: Anticancer Activity of a Methyl Anthranilate Derivative
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Methyl 2-amino-5-(methylselanyl) benzoate | HepG2 (Liver Cancer) | 3.57 ± 0.1 µM |
| Adriamycin (Doxorubicin) | HepG2 (Liver Cancer) | 4.50 ± 0.2 µM |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
Derivatives containing the 3,5-diamino structural feature have been investigated for their anti-inflammatory properties. For instance, fluorinated 3,5-diamino-1,2,4-triazine derivatives, developed as analogs of the drug Lamotrigine, have shown high to moderate anti-inflammatory activity. nih.gov The presence of both amino groups and a trifluoromethyl (CF3) group was found to be important for their biological activity. nih.gov Additionally, certain methylindoline derivatives have been shown to possess strong antioxidant and anti-inflammatory properties in preclinical models. nih.gov
The search for novel anti-diabetic agents has led to the exploration of various heterocyclic compounds, some of which are distantly related to this compound. For example, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have been designed and synthesized, demonstrating considerable inhibitory activity toward both α-amylase and α-glucosidase enzymes, which are key targets in the management of diabetes. nih.gov
Biochemical Research
In the realm of biochemical research, this compound and its derivatives are utilized as tools to study fundamental biological processes. The compound's ability to interact with various molecular targets, such as proteins and enzymes, through its amino and ester groups, makes it a valuable probe for investigating enzyme inhibition and receptor binding. Its application in the synthesis of specialized polyamide membranes also highlights its utility in research aimed at mimicking biological structures and functions. kfupm.edu.sa
Mechanism of Action Studies
Understanding the precise mechanisms through which this compound exerts its effects is a primary focus of its research applications. These studies delve into its interactions at the molecular level.
The biological activity of this compound is attributed to its interactions with various molecular targets, including proteins, enzymes, and other biomolecules. The primary drivers of these interactions are the compound's amino and ester functional groups.
A significant example of molecular targeting is seen in studies of isophthalic acid derivatives designed to bind to the C1 domain of the PKCδ isozyme. researchgate.net The C1 domain is a critical regulatory region of the enzyme. Researchers have successfully designed ligands that target this domain, and the most promising of these compounds were able to displace the natural ligand, a radiolabeled phorbol (B1677699) ester, with high affinity. researchgate.net Spectroscopic studies of similar benzoate derivatives with Bovine Serum Albumin (BSA) have further elucidated these interactions, suggesting that the molecule likely enters a hydrophobic pocket near tryptophan residues of the protein. mdpi.com
The interactions between this compound and its molecular targets can be either covalent or non-covalent. The planar aromatic core and its functional groups facilitate diverse non-covalent interactions, such as hydrogen bonding and π-π stacking. The two amino groups are particularly important for forming N-H···O hydrogen bonds with carbonyl oxygen atoms of adjacent molecules or within a protein's binding site, which helps to stabilize the complex. The meta-positioning of the amino groups allows for symmetrical hydrogen bonding, a feature that enhances intermolecular interactions and crystal stability.
The mechanism of action for this compound and its analogs can involve enzyme inhibition. The specific chemical nature of the substituents on the benzoate ring plays a crucial role; for example, analogs with electron-withdrawing groups have been noted to exhibit enhanced enzyme inhibition. In contrast, the amino groups of this compound are thought to improve biocompatibility.
Research on related isophthalate (B1238265) derivatives has demonstrated a functional inhibitory effect. These compounds were shown to inhibit phorbol-induced ERK phosphorylation, a downstream event of PKC activation, indicating an effective inhibition of this signaling cascade. researchgate.net
Receptor binding is another potential mechanism through which this compound may exert its biological effects. While it may not bind to classical receptors in all cases, its interaction with specific domains on enzymes can be considered a form of receptor binding. A clear example is the binding of isophthalate derivatives to the C1 domain of PKCα and PKCδ. researchgate.net These compounds were found to displace the radiolabeled phorbol ester ([³H]PDBu) with inhibitory constant (Ki) values in the nanomolar range, signifying a high-affinity binding interaction at this regulatory site. researchgate.net
Data Tables
Table 1: Interaction of Isophthalic Acid Derivatives with Protein Kinase C (PKC) C1 Domain
| Compound Type | Target Domain | Binding Affinity (Ki) | Effect on Pathway |
|---|
Data sourced from research on conveniently synthesizable derivatives of dialkyl 5-(hydroxymethyl)isophthalate. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bovine Serum Albumin |
| 3,5-diaminobenzoic acid |
| Phorbol ester |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For Methyl 3,5-diaminobenzoate, these calculations can elucidate its geometry, electronic charge distribution, and spectroscopic properties.
One of the fundamental applications of quantum chemistry is the optimization of the molecular geometry to find the most stable conformation. The planar nature of the benzene (B151609) ring in this compound, along with the rotational freedom of the methyl ester and amino groups, can be accurately modeled. The crystal structure of this compound has been determined to be an orthorhombic system with the space group Pbca. The unit cell dimensions are a = 11.0571 Å, b = 8.1172 Å, and c = 17.6080 Å.
Quantum chemical methods such as Density Functional Theory (DFT) can be used to calculate various electronic properties. These include the distribution of electron density, which helps in identifying the reactive sites of the molecule. The amino groups, being electron-donating, increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. The methyl ester group, being electron-withdrawing, has the opposite effect. This interplay of functional groups governs the molecule's reactivity.
Furthermore, calculations of molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
While specific quantum chemical studies on this compound are not extensively reported in the literature, the computed properties available from databases like PubChem are derived from such theoretical models.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these techniques can be used to study its interactions with biological macromolecules, which is particularly relevant in the context of drug design and materials science.
Molecular docking is a key computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This allows for the study of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The two amino groups and the carbonyl oxygen of the ester group in this compound are capable of forming hydrogen bonds, which are critical for molecular recognition.
Although specific docking studies featuring this compound are not widely published, its structural analogs are often used in such studies. For instance, derivatives of diaminobenzoic acid are investigated as potential ligands for various protein targets. The general approach involves preparing a 3D model of the target protein and then computationally placing this compound into the binding site to predict its binding affinity and mode.
Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the this compound-protein complex over time. This provides insights into the stability of the binding and any conformational changes that may occur upon interaction.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by making modifications to its chemical structure. For this compound, SAR studies would involve synthesizing and testing a series of related compounds to understand how changes in the molecular structure affect its biological or material properties.
The core structure of this compound offers several points for modification:
The Amino Groups: The hydrogen atoms on the amino groups can be substituted with various alkyl or acyl groups to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity.
The Aromatic Ring: Substituents can be introduced onto the benzene ring to alter the electronic properties and steric profile of the molecule.
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., ethyl, propyl) or amides to investigate the importance of this group for a specific activity.
For example, in the development of polyamide thin film composite membranes for desalination, the parent molecule, 3,5-diaminobenzoic acid, was esterified to this compound to facilitate its use in interfacial polymerization. kfupm.edu.sa The subsequent partial hydrolysis of the methyl ester group in the resulting membrane was shown to enhance permeate flux, demonstrating a clear structure-property relationship. kfupm.edu.sa
Predictive Modeling of Properties and Interactions
Predictive modeling uses computational algorithms and statistical methods to forecast the physicochemical properties, biological activities, and potential toxicities of chemical compounds. These models are often built using data from existing experimental studies.
For this compound, various properties can be predicted using computational tools. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural features of a series of compounds with their observed biological activities. Although no specific QSAR models for this compound have been published, the methodology would involve compiling a dataset of analogous compounds with known activities and then using statistical methods to build a predictive model.
Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial in the early stages of drug discovery. These models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. Online servers and specialized software can be used to predict these properties for this compound based on its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
